

## Benchmarking BIM-23027 performance against industry-standard sst2 agonists

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# Benchmarking BIM-23027: A Comparative Guide to SST2 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the selective somatostatin receptor 2 (SST2) agonist, **BIM-23027**, against industry-standard SST2 agonists such as Octreotide, Lanreotide, and Pasireotide. The data presented is compiled from various in vitro and in vivo studies to facilitate an objective evaluation for research and drug development purposes.

### **Performance Data Summary**

The following tables summarize the binding affinity and functional potency of **BIM-23027** and other key SST2 agonists. These values are indicative of the compounds' efficacy at the SST2 receptor.

#### **Table 1: SST2 Receptor Binding Affinity**

This table presents the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for each agonist at the human SST2 receptor. Lower values indicate higher binding affinity.



Compound	SST2 Binding Affinity (Ki/IC50, nM)
BIM-23027	Rank order of affinity is reported as BIM-23027 = Somatostatin > L-362855 >> BIM-23056[1]
Octreotide	0.9 ± 0.1[2]
Lanreotide	Weakest affinity for SSTR1 compared to SSTR2, SSTR3, and SSTR5[3]
Pasireotide	2.6 times lower affinity for sst2 compared with octreotide[4]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

### **Table 2: SST2 Receptor Functional Potency**

This table displays the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) from functional assays, such as cAMP inhibition or growth hormone release, which measure the agonist's ability to activate the SST2 receptor. Lower values indicate greater potency.

Compound	SST2 Functional Potency (EC50/IC50, nM)
BIM-23027	0.32[5][6]
Octreotide	Less potent than SOM230 in inducing internalization and signaling of sst3 and sst5 receptors[7]
Lanreotide	-
Pasireotide (SOM230)	Less potent than octreotide in inducing internalization and signaling of sst2 receptors[7]

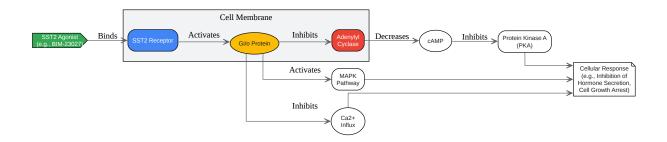
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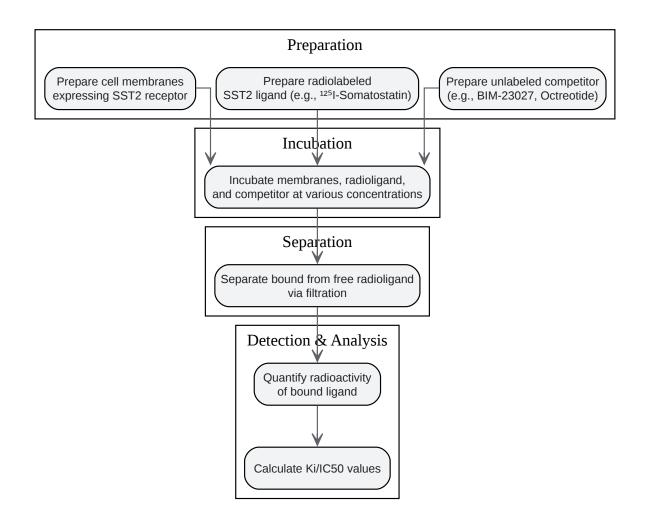


**Signaling Pathways and Experimental Workflows** 

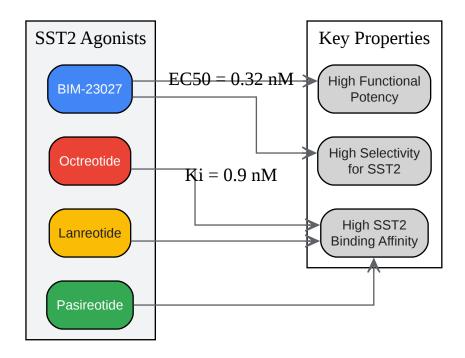
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the SST2 signaling pathway and a typical experimental workflow for a radioligand binding assay.











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